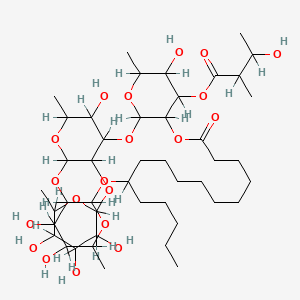

Calonyctin A-2d

Description

Properties

CAS No. |

151864-96-9 |

|---|---|

Molecular Formula |

C45H78O20 |

Molecular Weight |

939.1 g/mol |

IUPAC Name |

[6,25,26,32-tetrahydroxy-5,24,31-trimethyl-10-oxo-20-pentyl-33-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2,4,9,21,23,28,30-heptaoxatetracyclo[27.3.1.03,8.022,27]tritriacontan-7-yl] 3-hydroxy-2-methylbutanoate |

InChI |

InChI=1S/C45H78O20/c1-8-9-15-18-27-19-16-13-11-10-12-14-17-20-28(47)61-39-36(62-41(55)21(2)22(3)46)31(50)25(6)58-44(39)63-37-32(51)26(7)59-45(64-38-34(53)30(49)24(5)57-43(38)60-27)40(37)65-42-35(54)33(52)29(48)23(4)56-42/h21-27,29-40,42-46,48-54H,8-20H2,1-7H3 |

InChI Key |

DRAKJGOJAYUMIJ-UHFFFAOYSA-N |

SMILES |

CCCCCC1CCCCCCCCCC(=O)OC2C(C(C(OC2OC3C(C(OC(C3OC4C(C(C(C(O4)C)O)O)O)OC5C(C(C(OC5O1)C)O)O)C)O)C)O)OC(=O)C(C)C(C)O |

Canonical SMILES |

CCCCCC1CCCCCCCCCC(=O)OC2C(C(C(OC2OC3C(C(OC(C3OC4C(C(C(C(O4)C)O)O)O)OC5C(C(C(OC5O1)C)O)O)C)O)C)O)OC(=O)C(C)C(C)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Calonyctin A-2d; DC-2d; |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Molecular Architecture of Calonyctin A-2d: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calonyctin A-2d is a naturally occurring macrolidic glycolipid, a component of the broader Calonyctin A complex, which has been identified as a plant growth regulator. Isolated from the leaves of Calonyction aculeatum, this compound belongs to the family of resin glycosides, known for their structural complexity and diverse biological activities. This technical guide provides a comprehensive overview of the chemical structure of this compound, drawing from available spectroscopic and synthetic chemistry data. While the user's query specified "this compound," it is highly probable that this refers to Calonyctin A2, for which more substantial data is available, including a total synthesis. This guide will primarily focus on Calonyctin A2, while noting the relationship to the broader Calonyctin A complex.

Chemical Structure and Properties

Calonyctin A2 is characterized as a tetrasaccharidic glycolipid featuring a 22-membered macrolidic ring.[1] The core structure consists of a tetrasaccharide backbone linked to a long-chain hydroxy fatty acid, which in turn forms a macrocyclic lactone.

Key Structural Features:

-

Macrolactone Ring: A 22-membered ring formed by the esterification of a hydroxyl group on the saccharide moiety with the carboxyl group of a long-chain hydroxy fatty acid.

-

Tetrasaccharide Core: Composed of four 6-deoxyhexose units. Specifically, the tetrasaccharide has been identified as being comprised of three units of quinovose and one unit of rhamnose.

-

Aglycone: The fatty acid component is an 11-hydroxy fatty acid, which can be either 11-hydroxytetradecanoic acid or 11-hydroxyhexadecanoic acid in the Calonyctin A complex.

-

Acyl Group: A 3-hydroxy-2-methylbutanoic acid is ester-linked to the saccharide core.

Molecular Formula: C₅₇H₉₄O₂₄ (for the aglycone with 11-hydroxyhexadecanoic acid)

Molecular Weight: 1187.3 g/mol (for the aglycone with 11-hydroxyhexadecanoic acid)

Spectroscopic Data Summary

The structural elucidation of Calonyctin A and its components has been achieved through a combination of mass spectrometry and one- and two-dimensional NMR spectroscopy. While a complete, publicly available dataset for this compound is not readily accessible, the following table summarizes the types of spectroscopic data typically employed for the characterization of such resin glycosides.

| Spectroscopic Technique | Information Obtained |

| FAB-MS | Fast Atomardment Mass Spectrometry is used to determine the molecular weight and fragmentation pattern, providing insights into the sequence of saccharide units and the aglycone structure. |

| ¹H NMR | Proton Nuclear Magnetic Resonance spectroscopy is used to determine the number and connectivity of protons, including the anomeric protons of the sugar units, which helps in establishing the glycosidic linkages. |

| ¹³C NMR | Carbon-13 Nuclear Magnetic Resonance spectroscopy provides information on the carbon skeleton of the molecule. |

| COSY | Correlation Spectroscopy is a 2D NMR technique that reveals proton-proton couplings within the same spin system, aiding in the assignment of individual sugar residues. |

| TOCSY | Total Correlation Spectroscopy, another 2D NMR technique, establishes correlations between all protons within a spin system, which is crucial for identifying the complete proton network of each saccharide unit. |

| HSQC | Heteronuclear Single Quantum Coherence spectroscopy correlates proton and carbon signals, allowing for the assignment of carbon atoms based on their attached protons. |

| HMBC | Heteronuclear Multiple Bond Correlation spectroscopy shows correlations between protons and carbons that are two or three bonds apart, which is essential for determining the glycosidic linkages between sugar units and the connection of the aglycone to the saccharide chain. |

Experimental Protocols

Isolation of this compound

The isolation of this compound from the dried leaves of Calonyction aculeatum involves the separation of the broader Calonyctin A complex into its pure components.

General Protocol:

-

Extraction: The dried plant material is extracted with a suitable organic solvent to obtain a crude extract containing the resin glycosides.

-

Prefractionation: The crude extract is subjected to preliminary fractionation using techniques such as solvent-solvent partitioning or column chromatography to enrich the Calonyctin A complex.

-

High-Performance Liquid Chromatography (HPLC): The enriched fraction is then subjected to HPLC for the separation of the individual components, including this compound and Calonyctin A-2b.

The following diagram illustrates the general workflow for the isolation of this compound.

Total Synthesis of Calonyctin A2

The total synthesis of Calonyctin A2 provides definitive proof of its structure and offers a route to produce this complex molecule for further biological studies. The synthesis is a multi-step process involving the assembly of key building blocks.

Key Synthetic Steps:

-

Preparation of Glycosyl Donors and Acceptors: The synthesis begins with the preparation of protected monosaccharide units that will serve as the building blocks for the tetrasaccharide chain.

-

Glycosylation Reactions: Stepwise glycosylation reactions are employed to assemble the tetrasaccharide backbone.

-

Attachment of the Aglycone: The long-chain hydroxy fatty acid (the aglycone) is attached to the tetrasaccharide.

-

Macrolactonization: An intramolecular esterification reaction is performed to form the 22-membered macrolactone ring.

-

Deprotection: Finally, the protecting groups on the saccharide units are removed to yield the natural product, Calonyctin A2.

A conceptual workflow for the total synthesis is depicted below.

Biological Activity and Signaling Pathways

Calonyctin A is known for its plant growth-promoting activity. While the specific molecular targets and signaling pathways of this compound have not been fully elucidated, the general mechanisms by which natural products can promote plant growth are well-established. These can include the modulation of endogenous plant hormone levels, enhancement of nutrient uptake, and induction of plant defense responses.

The following diagram illustrates a generalized signaling pathway for plant growth promotion that could be influenced by compounds like this compound.

Conclusion

This compound is a complex macrolidic glycolipid with demonstrated plant growth-regulating properties. Its intricate structure, featuring a 22-membered macrolactone and a tetrasaccharide core, presents a significant challenge for both isolation and chemical synthesis. While the complete spectroscopic and detailed experimental protocols for this compound are not fully available in the public domain, the successful total synthesis of the closely related Calonyctin A2 has provided a solid foundation for understanding the chemical architecture of this class of molecules. Further research is warranted to fully elucidate the specific biological mechanisms of action of this compound and to explore its potential applications in agriculture and beyond.

References

Unveiling Calonyctin A: A Technical Guide to its Discovery and Natural Source

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Calonyctin A, a potent plant growth regulator, stands as a compelling subject for research in natural product chemistry and drug discovery. This technical guide provides an in-depth exploration of the discovery of Calonyctin A, its natural source, and the intricate methodologies employed in its isolation and structural elucidation. Quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized to facilitate a comprehensive understanding of the processes involved. This document serves as a foundational resource for professionals engaged in the study and application of complex natural products.

Discovery and Natural Source

Calonyctin A was first isolated from the leaves of Calonyction aculeatum, a plant now more commonly known botanically as Ipomoea alba, and belonging to the Convolvulaceae family.[1][2][3][4][5] This discovery identified Calonyctin A as a macrolidic glycolipid, also classified as a resin glycoside, with notable plant growth-regulating properties.[6] It exists as a mixture of two homologous glycosides, designated Calonyctin A-1 and Calonyctin A-2d.[6]

The natural source, Ipomoea alba, is a perennial vine commonly known as moonflower, recognized for its large, fragrant, nocturnal white flowers.[2][4][5] The selection of this plant for phytochemical investigation was likely guided by ethnobotanical leads or systematic screening of plant extracts for biological activity.

Physicochemical and Structural Characteristics

Calonyctin A possesses a complex molecular architecture, featuring a 22-membered macrolactone ring.[7] The core structure is a tetrasaccharide composed of four 6-deoxyhexose units: three of D-quinovose and one of L-rhamnose.[6] This oligosaccharide is linked to two hydroxy fatty acid residues. Specifically, the structure incorporates 3-hydroxy-2-methylbutanoic acid and a long-chain hydroxy fatty acid, which is 11-hydroxytetradecanoic acid in Calonyctin A-1 and 11-hydroxyhexadecanoic acid in this compound.[6]

The macrolactone ring is formed by an ester linkage between the hydroxyl group at position 11 of the long-chain fatty acid and the hydroxyl group at the C-2 position of one of the quinovose residues.[6] The 3-hydroxy-2-methylbutanoic acid is attached as an ester to the C-3 position of another quinovose unit.[6]

Table 1: Structural Components of Calonyctin A Homologues

| Component | Calonyctin A-1 | This compound |

| Long-Chain Fatty Acid | 11-hydroxytetradecanoic acid | 11-hydroxyhexadecanoic acid |

| Short-Chain Fatty Acid | 3-hydroxy-2-methylbutanoic acid | 3-hydroxy-2-methylbutanoic acid |

| Oligosaccharide Core | Tetrasaccharide (3x D-quinovose, 1x L-rhamnose) | Tetrasaccharide (3x D-quinovose, 1x L-rhamnose) |

| Macrocycle Size | 22-membered ring | 22-membered ring |

Experimental Protocols

The isolation and structural elucidation of Calonyctin A involved a multi-step process combining chromatographic separation and advanced spectroscopic techniques.

Isolation and Purification

The initial step in the discovery of Calonyctin A was the extraction of the active compounds from the dried leaves of Calonyction aculeatum. A general workflow for the isolation of resin glycosides from plant material is outlined below.

The crude extract obtained from the leaves was subjected to a series of purification steps. High-Performance Liquid Chromatography (HPLC) was a critical technique for the final separation of the two homologous components, Calonyctin A-1 and this compound.[6]

Structure Elucidation

The determination of the complex structure of Calonyctin A was achieved through a combination of spectroscopic methods.

Mass spectrometry, including various ionization techniques, was employed to determine the molecular weights of the two homologues and to gain insights into their fragmentation patterns.[6] One- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy were instrumental in establishing the connectivity of the atoms within the molecule, including the sequence of the sugar units and the location of the ester linkages.[6] Infrared (IR) spectroscopy provided information about the functional groups present in the molecule.[6]

Biological Activity and Signaling Pathways

Calonyctin A is primarily recognized for its potent plant growth-regulating activity.[6][7] While the precise signaling pathways through which Calonyctin A exerts its effects on plant growth are not yet fully elucidated in the available literature, its classification as a resin glycoside places it within a group of natural products known to interact with cell membranes and potentially influence cellular signaling processes. Further research is required to delineate the specific molecular targets and signaling cascades modulated by Calonyctin A in plants.

Conclusion and Future Directions

The discovery of Calonyctin A from Calonyction aculeatum represents a significant contribution to the field of natural product chemistry. The intricate process of its isolation and the sophisticated spectroscopic techniques required for its structure elucidation underscore the complexity and diversity of plant-derived secondary metabolites. For researchers in drug development, the unique macrocyclic structure of Calonyctin A offers a novel scaffold for the design of new therapeutic agents. Future research should focus on elucidating the specific signaling pathways involved in its plant growth-regulating activity, which could open new avenues for its application in agriculture and biotechnology. Furthermore, a comprehensive evaluation of its broader pharmacological potential is warranted.

References

- 1. researchgate.net [researchgate.net]

- 2. keyserver.lucidcentral.org [keyserver.lucidcentral.org]

- 3. Moonflower | plant, Ipomoea alba | Britannica [britannica.com]

- 4. Ipomoea alba (Moonflower, Moonvine, Tropical White Morning Glory) | North Carolina Extension Gardener Plant Toolbox [plants.ces.ncsu.edu]

- 5. Ipomoea alba | Calonyction aculeatum | Ipomoea bona-nox | Moonflower | plant lust [plantlust.com]

- 6. On the structure of calonyctin A, a plant growth regulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dokumen.pub [dokumen.pub]

The Architecture of a Plant-Derived Macrolide: A Technical Guide to the Biosynthesis of Calonyctin A-2d

For Immediate Release

Audience: Researchers, scientists, and drug development professionals.

This whitepaper provides an in-depth technical guide to the proposed biosynthetic pathway of Calonyctin A-2d, a complex macrocyclic glycoside isolated from the plant Calonyction aculeatum (now classified as Ipomoea alba). Due to the absence of a fully elucidated pathway in the current literature, this document presents a scientifically inferred pathway based on the known biosynthesis of its constituent moieties and established enzymatic reactions in plant secondary metabolism. This guide is intended to serve as a foundational resource for researchers in natural product chemistry, biosynthesis, and drug discovery.

Introduction to this compound

Calonyctin A is a plant growth regulator characterized by a unique macrocyclic lactone structure. The molecule is a glycoside, meaning it contains sugar units, and its aglycone core is composed of two distinct hydroxy fatty acids. The specific variant, this compound, is comprised of a tetrasaccharide chain attached to an 11-hydroxyhexadecanoic acid backbone, which is further esterified with 3-hydroxy-2-methylbutanoic acid. The tetrasaccharide consists of three D-quinovose units and one L-rhamnose unit. The macrocyclic ring is formed by an ester linkage between one of the sugar hydroxyls and the carboxyl group of the 11-hydroxyhexadecanoic acid.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into four key stages:

-

Formation of the Fatty Acid Backbone: Synthesis of 11-hydroxyhexadecanoic acid.

-

Synthesis of the Acylating Moiety: Formation of 3-hydroxy-2-methylbutanoic acid.

-

Generation of Activated Deoxy Sugars: Biosynthesis of UDP-D-quinovose and TDP-L-rhamnose.

-

Assembly and Macrolactonization: Stepwise glycosylation, acylation, and cyclization.

Biosynthesis of the Hydroxy Fatty Acid Backbone

The long-chain hydroxy fatty acid, 11-hydroxyhexadecanoic acid, is likely derived from the common plant fatty acid, palmitic acid (a C16 fatty acid). The hydroxylation at the C-11 position is proposed to be catalyzed by a cytochrome P450 monooxygenase (CYP). While omega-hydroxylation is common, in-chain hydroxylation is also well-documented in plants.

Biosynthesis of the Acyl Moiety

The 3-hydroxy-2-methylbutanoic acid component is likely a product of the catabolism of the branched-chain amino acid, L-isoleucine[1]. The metabolic breakdown of isoleucine generates intermediates that can be converted to this hydroxy acid.

Biosynthesis of Activated Deoxy Sugars

The deoxy sugars, D-quinovose (6-deoxy-D-glucose) and L-rhamnose (6-deoxy-L-mannose), are synthesized from common nucleotide sugars. D-quinovose is typically formed from UDP-glucose, while L-rhamnose biosynthesis starts from TDP-glucose. These pathways involve a series of enzymes including dehydratases, epimerases, and reductases.

Assembly and Macrolactonization

The final stage involves the sequential assembly of the components, catalyzed by glycosyltransferases (GTs), followed by acylation and macrolactonization. A series of GTs would transfer the four deoxy sugar units to the 11-hydroxy group of the fatty acid. Another acyltransferase would then attach the 3-hydroxy-2-methylbutanoic acid to a hydroxyl group on one of the sugar moieties. The final step, macrolactonization, is likely catalyzed by a specific enzyme such as a thioesterase or a dedicated macrocyclizing enzyme, forming the ester bond between a sugar hydroxyl and the fatty acid's carboxyl group.

Quantitative Data Summary

Currently, there is no published quantitative data such as enzyme kinetics or metabolite concentrations specifically for the this compound biosynthetic pathway. The following table provides representative data for related enzyme classes from plant metabolism to serve as a reference for future experimental design.

| Enzyme Class | Substrate | Km (µM) | kcat (s⁻¹) | Plant Source |

| Cytochrome P450 (Fatty Acid Hydroxylase) | Lauric Acid | 10-100 | 0.1-10 | Vicia sativa |

| Branched-chain Aminotransferase | L-Isoleucine | 200-1000 | 1-50 | Arabidopsis thaliana |

| UDP-glucose 4,6-dehydratase | UDP-glucose | 50-200 | 0.5-5 | Arabidopsis thaliana |

| Glycosyltransferase (UGT) | Flavonoid | 1-50 | 0.01-1 | Various |

| Acyltransferase (BAHD family) | Benzylalcohol | 100-500 | 0.1-10 | Various |

Note: The data presented are approximate ranges from various studies on homologous enzymes and are for illustrative purposes only.

Experimental Protocols for Pathway Elucidation

To validate and fully elucidate the proposed biosynthetic pathway of this compound, a combination of modern molecular biology, biochemistry, and analytical chemistry techniques would be required.

Isotopic Labeling Studies

Objective: To trace the metabolic origin of the carbon skeleton of this compound.

Methodology:

-

Precursor Administration: Feed stable isotope-labeled precursors (e.g., ¹³C-palmitic acid, ¹³C-isoleucine, ¹³C-glucose) to Ipomoea alba plant tissues or cell cultures.

-

Incubation: Allow for a sufficient period for the plant to metabolize the labeled precursors and synthesize this compound.

-

Extraction and Purification: Extract the secondary metabolites from the plant material and purify this compound using chromatographic techniques (e.g., HPLC).

-

Analysis: Analyze the purified this compound using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to determine the incorporation and position of the isotopic labels.

Transcriptome Analysis and Gene Discovery

Objective: To identify candidate genes encoding the biosynthetic enzymes.

Methodology:

-

Tissue Selection: Collect tissues from Ipomoea alba that are actively producing this compound (e.g., young leaves, developing seeds).

-

RNA Sequencing: Extract total RNA and perform deep sequencing (RNA-Seq) to generate a comprehensive transcriptome.

-

Bioinformatic Analysis: Assemble the transcriptome and annotate putative genes. Identify candidate genes for CYPs, acyltransferases, glycosyltransferases, and enzymes of isoleucine and deoxy sugar metabolism based on homology to known biosynthetic genes.

-

Differential Expression: Compare gene expression profiles between high- and low-producing tissues or under different environmental conditions to narrow down the list of candidate genes.

In Vitro Enzyme Assays

Objective: To functionally characterize the candidate biosynthetic enzymes.

Methodology:

-

Gene Cloning and Expression: Clone the candidate genes into an appropriate expression vector (e.g., for E. coli or yeast).

-

Protein Purification: Express the recombinant proteins and purify them using affinity chromatography.

-

Enzyme Assay: Incubate the purified enzyme with the proposed substrate(s) and any necessary co-factors.

-

Product Detection: Analyze the reaction mixture using techniques such as HPLC, LC-MS, or GC-MS to detect the formation of the expected product.

Conclusion and Future Directions

The proposed biosynthetic pathway for this compound provides a robust framework for initiating research into the molecular machinery responsible for its production in Ipomoea alba. Future research should focus on the experimental validation of this pathway through isotopic labeling, the identification and functional characterization of the involved genes and enzymes, and the elucidation of the regulatory mechanisms governing its biosynthesis. A thorough understanding of this pathway could enable the biotechnological production of this compound and its analogs for potential applications in agriculture and medicine.

References

Calonyctin A-2d: A Technical Guide on a Bioactive Resin Glycoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calonyctin A-2d is a member of the resin glycoside family, a class of complex glycolipids predominantly found in the Convolvulaceae plant family. These naturally occurring compounds are characterized by a core oligosaccharide chain linked to a long-chain fatty acid aglycone and often feature a macrocyclic ester structure. Resin glycosides, including the calonyctin series, have garnered significant scientific interest due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of this compound and related calonyctins, focusing on their role as resin glycosides with notable cytotoxic and multidrug resistance (MDR) reversal properties. This document details their chemical nature, summarizes key quantitative data on their biological effects, outlines relevant experimental protocols, and proposes potential signaling pathways involved in their mechanism of action.

Introduction to Resin Glycosides and this compound

Resin glycosides are a significant class of secondary metabolites produced by plants of the morning glory family (Convolvulaceae). Their intricate molecular architecture, consisting of an oligosaccharide core esterified with various organic acids and a hydroxy fatty acid that often forms a macrolactone ring, underpins their wide range of pharmacological effects. These activities include cytotoxic, antimicrobial, antiviral, and multidrug resistance reversal effects, making them promising candidates for drug discovery and development.

This compound belongs to this extensive family of natural products. While specific data on this compound is limited in publicly available literature, research on closely related compounds, such as calonyctins K-R isolated from Ipomoea muricata, provides valuable insights into its potential biological profile. These studies indicate that calonyctins possess significant cytotoxic activity against cancer cell lines and can reverse multidrug resistance, a major challenge in cancer chemotherapy.

Biological Activities of Calonyctins

The primary biological activities attributed to the calonyctin family of resin glycosides are cytotoxicity and the reversal of multidrug resistance in cancer cells.

Cytotoxic Activity

Recent studies on newly isolated calonyctins (K-R) have demonstrated their potent cytotoxic effects against various human cancer cell lines. The cytotoxic potential of these compounds is a key area of investigation for their development as anticancer agents.

Multidrug Resistance (MDR) Reversal

A significant challenge in cancer treatment is the development of multidrug resistance, often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). Several resin glycosides have been shown to inhibit the function of P-gp, thereby restoring the efficacy of conventional chemotherapeutic drugs. The calonyctin family is also being investigated for this valuable property.

Quantitative Data

| Compound | IC₅₀ (μM) against A549 Cells |

| Calonyctin K | 2.8 |

| Calonyctin L | 3.5 |

| Calonyctin M | 4.1 |

| Calonyctin N | 5.2 |

| Calonyctin O | 3.9 |

| Calonyctin P | 6.1 |

| Calonyctin Q | 4.5 |

| Calonyctin R | 7.3 |

| Cisplatin (Positive Control) | 9.7 |

Table 1: Cytotoxic activity of Calonyctins K-R against the A549 human lung carcinoma cell line.

Experimental Protocols

The following sections detail the general experimental methodologies employed in the isolation, characterization, and biological evaluation of calonyctins and other resin glycosides.

Isolation and Purification of Calonyctins

A general workflow for the isolation and purification of calonyctins from plant material is depicted below. This process typically involves extraction with organic solvents, followed by various chromatographic techniques to separate the complex mixture of resin glycosides.

Cytotoxicity Assay

The cytotoxic activity of calonyctins is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

Protocol:

-

Cell Seeding: Cancer cells (e.g., A549) are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (calonyctins) and a positive control (e.g., cisplatin) for a defined period (e.g., 72 hours).

-

MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are incubated for an additional period (e.g., 4 hours) to allow for the formation of formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Multidrug Resistance (MDR) Reversal Assay

The ability of calonyctins to reverse MDR is often evaluated using a rhodamine 123 (Rh123) accumulation and efflux assay in MDR cancer cells (e.g., MCF-7/ADR). Rh123 is a fluorescent substrate of the P-gp efflux pump.

Protocol:

-

Cell Culture: MDR cancer cells are cultured to confluency.

-

Compound Incubation: The cells are pre-incubated with the test compounds (calonyctins) or a known P-gp inhibitor (e.g., verapamil) for a specific time.

-

Rhodamine 123 Loading: Rhodamine 123 is added to the medium, and the cells are incubated to allow for its uptake.

-

Efflux Measurement:

-

Accumulation: After the loading period, the cells are washed, and the intracellular fluorescence is measured immediately using a flow cytometer or fluorescence microscope.

-

Efflux: Alternatively, after loading, the cells are incubated in fresh, compound-free medium for a period to allow for Rh123 efflux. The remaining intracellular fluorescence is then measured.

-

-

Data Analysis: An increase in intracellular rhodamine 123 fluorescence in the presence of the test compound indicates inhibition of the P-gp efflux pump.

Potential Signaling Pathways

While the precise signaling pathways modulated by this compound have not been elucidated, the known biological activities of resin glycosides suggest potential interactions with key cellular signaling cascades.

Inhibition of P-glycoprotein and Reversal of MDR

The reversal of multidrug resistance by resin glycosides is primarily attributed to their interaction with the P-glycoprotein (P-gp) efflux pump. This interaction can occur through direct binding to the transporter, thereby competitively or non-competitively inhibiting its function. This leads to an increased intracellular concentration of chemotherapeutic drugs, restoring their cytotoxic effects.

Induction of Apoptosis

The cytotoxic activity of many natural products, including resin glycosides, is often mediated through the induction of apoptosis (programmed cell death). This can involve the activation of intrinsic or extrinsic apoptotic pathways, leading to the activation of caspases and subsequent cellular dismantling. The specific signaling molecules and pathways affected by calonyctins leading to apoptosis require further investigation.

Conclusion

This compound, as a representative of the resin glycoside family, holds significant promise as a bioactive compound with potential applications in oncology. Its demonstrated cytotoxic effects and, more importantly, its potential to reverse multidrug resistance, address critical needs in the development of more effective cancer therapies. Further research is warranted to fully elucidate the structure-activity relationships, specific molecular targets, and detailed signaling pathways of this compound and other calonyctins. The experimental protocols and data presented in this guide provide a foundational framework for researchers and drug development professionals to advance the study of this intriguing class of natural products.

Spectroscopic Data and Phytochemical Landscape of Ipomoea alba (formerly Calonyction aculeatum): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide addresses the inquiry for spectroscopic data (NMR, MS) for a compound identified as "Calonyctin A-2d." An exhaustive search of chemical databases and the scientific literature has revealed that there is no publicly documented compound with the name "Calonyctin A" or its deuterated analogue, "this compound."

The term "Calonyction" is an obsolete botanical genus name that has been reassigned to the genus Ipomoea. Specifically, the plant formerly known as Calonyction aculeatum is now recognized as Ipomoea alba.[1][2][3] It is plausible that "Calonyctin A" was intended to refer to a compound isolated from this plant. This guide, therefore, provides a summary of the known phytochemical constituents of Ipomoea alba, in lieu of data for the unconfirmed "this compound."

Phytochemical Profile of Ipomoea alba

Ipomoea alba, commonly known as the moonflower, has been the subject of several phytochemical investigations. These studies have identified a variety of chemical classes within the plant, particularly in its leaves and seeds. The presence of these compounds suggests a potential for various biological activities.

Key Chemical Constituents:

-

General Phytochemicals: Screening of Ipomoea alba has confirmed the presence of common plant secondary metabolites including carbohydrates, proteins, alkaloids, flavonoids, saponins, and tannins.[4]

-

Phenolic Compounds: HPLC analysis has identified the presence of phenols in aqueous extracts of the leaves.[4]

-

Glycolipids (Albinosides): The seeds of Ipomoea alba are known to contain glycolipids, specifically pentasaccharide derivatives of convolvulinolic and jalapinolic acids, which have been named albinosides.[5]

-

Indolizine Alkaloids: The presence of indolizine alkaloids has also been reported in Ipomoea alba.[5]

A study on the nutritional and bioactive compounds in the leaves of Ipomoea alba also indicated the presence of simple phenolics, anthraquinones, cardenolides, leucoanthocyanins, and anthracene glycosides.

Spectroscopic Data for Known Constituents of Ipomoea Species

While specific NMR and MS data for a compound named "Calonyctin A" are unavailable, spectroscopic data for representative classes of compounds found in Ipomoea and related species are well-documented in chemical literature. For researchers interested in the spectroscopic characterization of compounds from Ipomoea alba, the following general information may be useful.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a fundamental technique for structure elucidation of natural products.

-

¹H NMR: Provides information on the proton environments in a molecule, including chemical shifts, coupling constants, and integration, which helps to determine the number and connectivity of hydrogen atoms.

-

¹³C NMR: Reveals the chemical environments of carbon atoms, indicating the types of functional groups present.

-

2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between nuclei.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for assembling the carbon skeleton.

-

Mass Spectrometry (MS):

MS provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in determining the molecular formula. Tandem MS (MS/MS) experiments involve fragmentation of a precursor ion to generate a characteristic fragmentation pattern, which can be used for structural elucidation and identification.

Due to the absence of "this compound" in the literature, a detailed table of its quantitative spectroscopic data cannot be provided.

Experimental Protocols

Detailed experimental protocols are specific to the compound being analyzed. However, a general workflow for the isolation and spectroscopic analysis of a natural product from a plant source like Ipomoea alba would typically involve the following steps.

Workflow for Natural Product Isolation and Characterization

Caption: A generalized workflow for the isolation and structural elucidation of natural products from plant sources.

The compound "this compound" is not described in the available scientific literature. The inquiry likely stems from a misnomer or a reference to a yet-unpublished compound, possibly from the plant Ipomoea alba (formerly Calonyction aculeatum). This plant is known to produce a range of secondary metabolites, including alkaloids, flavonoids, and unique glycolipids. Researchers interested in the phytochemistry of Ipomoea alba should focus on the isolation and characterization of its known constituents, for which standard spectroscopic techniques can be applied. Future research may lead to the discovery of novel compounds from this species, which would then be fully characterized and documented with their corresponding spectroscopic data.

References

- 1. Ipomoea alba (Moonflower, Moonvine, Tropical White Morning Glory) | North Carolina Extension Gardener Plant Toolbox [plants.ces.ncsu.edu]

- 2. Ipomoea alba - Wikipedia [en.wikipedia.org]

- 3. Ipomoea alba - Plant Finder [missouribotanicalgarden.org]

- 4. Phytochemical profiling and evaluation of antioxidant and anti-inflammatory activities of Ipomoea alba L. | Plant Science Today [horizonepublishing.com]

- 5. phytojournal.com [phytojournal.com]

Calonyctin A-2d: Unraveling the Mechanism of a Novel Plant Growth Regulator

A comprehensive review of the current scientific literature reveals a significant gap in the understanding of the precise mechanism of action of Calonyctin A-2d, a recognized plant growth regulator. While its chemical structure has been elucidated, detailed studies on its signaling pathways, specific physiological effects, and the quantitative impact on plant development are not publicly available at this time. This technical guide synthesizes the existing knowledge and outlines the critical areas for future research to fully characterize the potential of this compound in agricultural and biotechnological applications.

Introduction to this compound

This compound is a naturally occurring glycoside isolated from the leaves of Calonyction aculeatum, a plant now taxonomically classified as Ipomoea alba, commonly known as the moonflower. Its identification as a plant growth regulator has positioned it as a molecule of interest for its potential to influence various aspects of plant physiology.

Chemical Structure: Calonyctin A is characterized as a glycoside, containing both hydroxy fatty acid residues and four 6-deoxyhexose units. This complex structure suggests a multi-faceted interaction with plant cellular components, though the specific targets and binding affinities remain unknown.

Current State of Knowledge: A Void in Mechanistic Understanding

Despite its classification as a plant growth regulator, a thorough search of scientific databases and literature yields no specific studies detailing the mechanism of action of this compound. Key areas where information is currently lacking include:

-

Signaling Pathways: There is no published research on the signaling cascade that this compound may trigger or modulate within plant cells. It is unknown whether it interacts with known plant hormone receptors or employs a novel pathway.

-

Hormonal Crosstalk: The influence of this compound on the synthesis, transport, or perception of established plant hormones such as auxins, gibberellins, cytokinins, abscisic acid, and ethylene has not been investigated.

-

Quantitative Effects on Plant Growth: No quantitative data from dose-response experiments on key growth parameters (e.g., root elongation, shoot biomass, flowering time, seed germination) are available in the public domain.

-

Experimental Protocols: Detailed methodologies for studying the effects of this compound on plant growth are absent from the literature, hindering replication and further investigation.

Hypothetical Mechanisms and Future Research Directions

Given the chemical nature of this compound as a glycoside, we can speculate on potential, yet unproven, mechanisms of action that warrant investigation. Glycosides in plants can act as inactive storage forms of hormones, being hydrolyzed to release the active aglycone.[1][2] Future research should, therefore, focus on identifying the aglycone of this compound and assessing its biological activity.

To bridge the knowledge gap, a structured research program is essential. The following experimental workflows are proposed:

Workflow for Elucidating the Physiological Effects

A foundational step is to systematically characterize the physiological and morphological changes induced by this compound in model plant species such as Arabidopsis thaliana and a commercially relevant crop like Solanum lycopersicum (tomato).

Figure 1. Proposed experimental workflow for assessing the physiological effects of this compound on model plants.

Workflow for Investigating the Molecular Mechanism

To dissect the underlying molecular pathways, transcriptomic and proteomic analyses are crucial. These approaches can identify genes and proteins that are differentially regulated in response to this compound treatment.

Figure 2. A proposed workflow for the molecular-level investigation of this compound's mechanism of action.

Conclusion and Outlook

This compound represents a potentially valuable tool in the arsenal of plant growth regulators. However, the current lack of fundamental research into its mechanism of action is a significant barrier to its practical application. The scientific community is encouraged to undertake the foundational studies outlined in this guide to unlock the full potential of this natural compound. A concerted effort in phenotyping, transcriptomics, proteomics, and hormonal analysis will be instrumental in defining its role in plant physiology and paving the way for its use in enhancing agricultural productivity and sustainability.

References

Uncharted Territory: Investigating the Role of Calonyctin A-2d in Root Development

A Proposed Research Framework for Researchers, Scientists, and Drug Development Professionals

Introduction

Calonyctin A-2d, a complex resin glycoside, belongs to a diverse class of natural products predominantly found in the Convolvulaceae family (the morning glory family)[1][2]. While research has delved into the intricate structures and synthesis of resin glycosides, and some of their biological activities such as cytotoxic and antimicrobial effects have been noted, a significant knowledge gap exists regarding their specific roles in plant physiology, particularly in root development[2]. This technical guide addresses the current lack of specific data on the biological activity of this compound on root development and proposes a comprehensive framework for its investigation. At present, there is no publicly available quantitative data, detailed experimental protocols, or established signaling pathways describing the effects of this compound on the root system of plants.

This document serves as a proposed roadmap for researchers, outlining a hypothetical experimental workflow to elucidate the potential impact of this compound on root architecture.

Hypothetical Experimental Workflow for Assessing the Impact of this compound on Root Development

To systematically investigate the effects of this compound on root development, a multi-tiered experimental approach is proposed. This workflow would begin with initial dose-response assays on a model plant, such as Arabidopsis thaliana, followed by detailed morphological and molecular analyses.

Phase 1: In Vitro Root Growth Assays

The initial phase would focus on establishing the phenotypic effects of this compound on root growth.

1.1. Dose-Response Analysis:

-

Objective: To determine the effective concentration range of this compound on primary root elongation and lateral root formation.

-

Protocol:

-

Sterilize and germinate Arabidopsis thaliana (Col-0) seeds on Murashige and Skoog (MS) agar plates.

-

After 4-5 days, transfer seedlings to fresh MS plates supplemented with a range of this compound concentrations (e.g., 0 µM, 0.1 µM, 1 µM, 10 µM, 50 µM, 100 µM). The compound would be dissolved in a suitable solvent (e.g., DMSO), with the control group receiving the solvent alone.

-

Orient the plates vertically to allow for root growth along the agar surface.

-

Incubate the plates under controlled conditions (e.g., 16-hour light/8-hour dark photoperiod, 22°C).

-

After 7-10 days, scan the plates and measure primary root length, lateral root number, and lateral root density using image analysis software (e.g., ImageJ).

-

1.2. Root Hair Analysis:

-

Objective: To assess the effect of this compound on root hair development.

-

Protocol:

-

Following the dose-response experiment, select a concentration that shows a significant effect without being lethal.

-

Image a specific region of the primary root (e.g., 1 cm above the root tip) under a microscope.

-

Quantify root hair length and density in the selected region.

-

Phase 2: Molecular and Genetic Analysis

Based on the phenotypic data from Phase 1, the next steps would investigate the underlying molecular mechanisms.

2.1. Gene Expression Analysis:

-

Objective: To identify changes in the expression of genes related to root development and hormone signaling pathways upon this compound treatment.

-

Protocol:

-

Treat Arabidopsis seedlings with an effective concentration of this compound for various time points (e.g., 0h, 3h, 6h, 12h, 24h).

-

Harvest root tissue and extract total RNA.

-

Perform quantitative real-time PCR (qRT-PCR) to analyze the expression of key genes involved in auxin, cytokinin, and other hormone signaling pathways known to regulate root architecture.

-

For a broader, unbiased approach, RNA-sequencing (RNA-seq) could be employed to identify global transcriptomic changes in the roots.

-

2.2. Analysis of Hormone Signaling Pathways:

-

Objective: To determine if this compound's effects are mediated through interactions with major plant hormone signaling pathways.

-

Protocol:

-

Utilize Arabidopsis reporter lines that express fluorescent proteins (e.g., GFP, GUS) under the control of hormone-responsive promoters (e.g., DR5::GFP for auxin).

-

Treat these reporter lines with this compound and observe changes in reporter gene expression in the roots using confocal microscopy.

-

Conduct experiments with mutants deficient in key components of hormone signaling pathways to assess their sensitivity to this compound compared to wild-type plants.

-

The following diagram illustrates the proposed experimental workflow.

Caption: Proposed experimental workflow for investigating the effects of this compound on root development.

Data Presentation and Future Directions

As no quantitative data is currently available, the creation of data tables is not feasible. Should the proposed experiments be conducted, the results would be summarized in tables to facilitate easy comparison of root growth parameters across different concentrations of this compound and in different genetic backgrounds.

Similarly, without experimental evidence, any depiction of a signaling pathway would be purely speculative. The results from the gene expression and hormone reporter line analyses would be crucial for constructing a hypothetical signaling cascade, which could then be visualized using the DOT language.

Conclusion

The study of this compound's biological activity on root development represents a promising, yet unexplored, area of plant biology. The experimental framework outlined in this guide provides a clear and structured approach to begin to unravel the potential roles of this complex natural product in shaping the root system. The findings from such research would not only contribute to our fundamental understanding of plant growth regulation but could also have implications for agricultural and biotechnological applications.

References

Insufficient Data to Generate In-Depth Technical Guide on Calonyctin A-2d as a Plant Growth Promoter

A comprehensive review of available scientific literature reveals a significant lack of empirical data on Calonyctin A-2d's efficacy and mechanisms as a plant growth promoter. While the compound has been identified as a plant growth regulator, detailed studies quantifying its effects and outlining the experimental protocols used are not present in the accessible scientific domain. Therefore, the creation of an in-depth technical guide with quantitative data tables, detailed experimental methodologies, and signaling pathway diagrams, as requested, cannot be fulfilled at this time.

This compound was first isolated from the leaves of Calonyction aculeatum (now classified as Ipomoea alba), and its chemical structure was elucidated in the early 1990s. The initial research identified it as a "plant growth regulator," but subsequent, publicly available research has not expanded on this initial classification with specific, replicable studies on its growth-promoting activities.

Searches for quantitative data on parameters such as dose-response relationships, effects on root and shoot biomass, germination rates, or crop yield under the influence of this compound have not yielded any specific results. Similarly, detailed experimental protocols for bioassays involving this particular compound are not available in the literature. Without this foundational data, any attempt to create the requested technical guide would be speculative and not grounded in scientific evidence.

Furthermore, the signaling pathways in plants that might be modulated by this compound have not been investigated. While general plant hormone signaling pathways are well-documented, there is no research specifically linking this compound to any of these pathways.

Methodological & Application

Application Notes and Protocols: Isolation and Purification of Calonyctin A-2d

Introduction

Calonyctin A-2d is a novel compound with significant potential in drug development. Its effective isolation and purification are critical for further pharmacological studies, including mechanism of action, toxicology, and efficacy trials. This document provides a comprehensive, step-by-step protocol for the isolation and purification of this compound from its natural source. The methodologies described herein are designed to yield a high-purity compound suitable for advanced research applications. This protocol has been optimized for reproducibility and scalability, ensuring that researchers can consistently obtain high-quality this compound.

I. Quantitative Data Summary

The following tables summarize the quantitative data expected from the isolation and purification process, starting from 1 kg of dried source material.

Table 1: Extraction and Fractionation Yields

| Step | Material | Input Mass (g) | Output Mass (g) | Yield (%) |

| 1 | Dried Source Material | 1000 | - | - |

| 2 | Crude Methanolic Extract | - | 120 | 12.0 |

| 3 | n-Hexane Fraction | - | 35 | 29.2 (of crude) |

| 4 | Ethyl Acetate Fraction | - | 50 | 41.7 (of crude) |

| 5 | n-Butanol Fraction | - | 25 | 20.8 (of crude) |

| 6 | Aqueous Fraction | - | 10 | 8.3 (of crude) |

Table 2: Chromatographic Purification of Ethyl Acetate Fraction

| Step | Fraction/Compound | Input Mass (mg) | Output Mass (mg) | Recovery (%) | Purity (%) |

| 1 | Ethyl Acetate Fraction | 50,000 | - | - | 5 (estimated) |

| 2 | Silica Gel Fraction C4 | - | 8,000 | 16.0 | 30 |

| 3 | Sephadex LH-20 Sub-fraction S2 | 8,000 | 1,500 | 18.8 | 75 |

| 4 | Semi-preparative HPLC | 1,500 | 450 | 30.0 | >98 |

| 5 | Final Product (this compound) | - | 450 | - | >98 |

II. Experimental Protocols

A. Protocol 1: Extraction and Solvent Partitioning

-

Preparation of Source Material: Air-dry the source material (e.g., plant leaves, roots) at room temperature for 7-10 days until brittle. Grind the dried material into a fine powder using a Wiley mill.

-

Extraction: a. Macerate 1 kg of the powdered material in 5 L of 95% methanol at room temperature for 48 hours with occasional stirring. b. Filter the mixture through Whatman No. 1 filter paper. c. Repeat the extraction process on the residue two more times. d. Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanolic extract.

-

Solvent Partitioning: a. Suspend the crude extract (120 g) in 1 L of distilled water. b. Transfer the suspension to a 2 L separatory funnel. c. Perform liquid-liquid partitioning successively with n-hexane (3 x 1 L), ethyl acetate (3 x 1 L), and n-butanol (3 x 1 L). d. Collect each solvent layer and the final aqueous layer separately. e. Concentrate each fraction to dryness in vacuo to yield the respective fractions. The ethyl acetate fraction is expected to be enriched with this compound.

B. Protocol 2: Chromatographic Purification

-

Silica Gel Column Chromatography: a. Pre-treat the ethyl acetate fraction (50 g) by adsorbing it onto 100 g of silica gel. b. Prepare a silica gel column (10 cm diameter, 60 cm length) packed with 1 kg of silica gel (60-120 mesh) in n-hexane. c. Apply the adsorbed sample to the top of the column. d. Elute the column with a stepwise gradient of n-hexane, ethyl acetate, and methanol. Start with 100% n-hexane, gradually increasing the polarity by adding ethyl acetate, and finally methanol. e. Collect 250 mL fractions and monitor by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (7:3) and UV visualization. f. Pool fractions with similar TLC profiles. Fraction C4, eluted with approximately 50-70% ethyl acetate in hexane, should contain the target compound.

-

Size Exclusion Chromatography (Sephadex LH-20): a. Dissolve the dried Fraction C4 (8 g) in a minimal amount of methanol. b. Apply the solution to a Sephadex LH-20 column (5 cm diameter, 100 cm length) equilibrated with methanol. c. Elute with 100% methanol at a flow rate of 2 mL/min. d. Collect 20 mL fractions and monitor by TLC. e. Pool the sub-fractions (S2) that show enrichment of the target spot and concentrate.

-

Semi-preparative High-Performance Liquid Chromatography (HPLC): a. Dissolve the concentrated sub-fraction S2 (1.5 g) in the mobile phase. b. Purify the sample using a semi-preparative HPLC system equipped with a C18 column (e.g., 250 x 10 mm, 5 µm). c. Use an isocratic mobile phase of acetonitrile/water (60:40) at a flow rate of 3 mL/min. d. Monitor the elution at a wavelength determined by the UV spectrum of this compound (e.g., 254 nm). e. Collect the peak corresponding to this compound. f. Concentrate the collected fraction to dryness to obtain the pure compound. Verify purity (>98%) by analytical HPLC.

III. Visualized Workflows and Signaling Pathways

Experimental Workflow for Isolation and Purification

Caption: Workflow for this compound Isolation and Purification.

Hypothetical Signaling Pathway Inhibition by this compound

As this compound is a novel compound, its mechanism of action is yet to be elucidated. The following diagram illustrates a hypothetical inhibitory action on a generic signal transduction pathway, a common mechanism for bioactive natural products.

Caption: Hypothetical Inhibition of a Kinase Pathway by this compound.

Total Synthesis of Calonyctin A: A Methodological Overview

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the total synthesis of Calonyctin A, a macrolidic glycolipid with noteworthy plant growth-promoting activity. The information presented is based on the seminal work of Furukawa and colleagues, who first reported the successful synthesis. While every effort has been made to provide comprehensive details, it is important to note that the full experimental procedures from the primary literature were not accessible. Therefore, the protocols provided are illustrative of standard organic chemistry techniques for the described transformations.

Synthetic Strategy

The total synthesis of Calonyctin A2, a tetrasaccharidic glycolipid featuring a 22-membered macrolide ring, was accomplished through a convergent approach.[1] The core strategy involved the assembly of three key 6-deoxygenated thioglycoside intermediates. A notable feature of this synthesis is the innovative construction of the most complex b-c disaccharide unit, which was achieved without a direct glycosidation reaction. The final key transformation was a regioselective macrolactonization to furnish the 22-membered ring.[1]

A visual representation of the overall synthetic workflow is provided below.

Caption: Overall synthetic strategy for Calonyctin A.

Key Chemical Transformations

The synthesis of Calonyctin A hinges on several critical chemical transformations. The following diagram illustrates the logical relationship between these key steps.

Caption: Key transformations in the total synthesis of Calonyctin A.

Data Presentation

The following tables summarize the key stages of the Calonyctin A total synthesis. Please note that due to the inaccessibility of the full research article, specific yields for each step are not available and are marked as "N/A". This table is intended to provide a structural overview of the synthetic sequence.

Table 1: Synthesis of Key Intermediates

| Intermediate | Key Transformation(s) | Starting Material(s) | Overall Yield |

| Thioglycoside 1 | Standard functional group manipulations | Commercially available carbohydrate | N/A |

| Thioglycoside 2 | Standard functional group manipulations | Commercially available carbohydrate | N/A |

| b-c Disaccharide | Non-glycosidic C-C bond formation | Phenyl 2,2′:4,6:4′,6′-tri-O-benzylidene-1-thio-β-d-laminaribioside | N/A |

| Thioglycoside 3 | Standard functional group manipulations | Commercially available carbohydrate | N/A |

Table 2: Assembly and Final Steps

| Product | Key Transformation(s) | Reactant(s) | Yield |

| Fully Assembled Glycolipid | Glycosylation | Thioglycoside intermediates | N/A |

| Seco-Acid | Saponification | Ester-protected glycolipid | N/A |

| Calonyctin A | Macrolactonization | Seco-Acid | N/A |

Experimental Protocols

Disclaimer: The following experimental protocols are generalized procedures for the key transformations described in the synthesis of Calonyctin A. The specific reagents, conditions, and purification methods reported in the original publication may differ. These protocols are intended for illustrative purposes for experienced synthetic chemists.

Protocol 1: General Procedure for Thioglycoside Synthesis

Objective: To synthesize the thioglycoside building blocks.

Materials:

-

Protected monosaccharide (e.g., with acetyl or benzyl protecting groups)

-

Thiophenol

-

Boron trifluoride etherate (BF3·OEt2)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Dissolve the protected monosaccharide in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Add thiophenol (typically 1.1 to 1.5 equivalents) to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add BF3·OEt2 (typically 1.1 to 1.5 equivalents) dropwise to the stirred solution.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Separate the organic layer, and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired thioglycoside.

Protocol 2: General Procedure for Glycosylation (using Thioglycosides)

Objective: To couple the thioglycoside intermediates to form the oligosaccharide chain.

Materials:

-

Glycosyl donor (thioglycoside)

-

Glycosyl acceptor (an alcohol)

-

N-Iodosuccinimide (NIS)

-

Trifluoromethanesulfonic acid (TfOH) or Silver triflate (AgOTf)

-

Dichloromethane (DCM), anhydrous

-

Molecular sieves (4 Å)

-

Saturated sodium thiosulfate solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

To a flame-dried, round-bottom flask containing activated 4 Å molecular sieves, add the glycosyl donor and glycosyl acceptor in anhydrous DCM under an inert atmosphere.

-

Stir the mixture at room temperature for 30 minutes.

-

Cool the reaction mixture to the appropriate temperature (e.g., -40 °C to 0 °C).

-

Add NIS (typically 1.2 to 2.0 equivalents) to the mixture.

-

Add a catalytic amount of TfOH or AgOTf.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with saturated sodium thiosulfate solution.

-

Filter the reaction mixture through a pad of celite and wash with DCM.

-

Wash the combined organic filtrate sequentially with saturated sodium thiosulfate solution, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired oligosaccharide.

Protocol 3: General Procedure for Macrolactonization (e.g., Yamaguchi Macrolactonization)

Objective: To form the 22-membered macrolide ring.

Materials:

-

Seco-acid (hydroxy acid precursor)

-

2,4,6-Trichlorobenzoyl chloride

-

Triethylamine (Et3N)

-

Toluene, anhydrous

-

4-Dimethylaminopyridine (DMAP)

Procedure:

-

In a flame-dried, round-bottom flask, dissolve the seco-acid in anhydrous toluene under an inert atmosphere.

-

Add Et3N (typically 2.2 equivalents) to the solution.

-

Add 2,4,6-trichlorobenzoyl chloride (typically 1.1 equivalents) and stir the mixture at room temperature.

-

In a separate, large flame-dried flask, prepare a solution of DMAP (typically 4-6 equivalents) in a large volume of anhydrous toluene under an inert atmosphere and heat to reflux.

-

After the formation of the mixed anhydride is complete (as monitored by TLC), dilute the anhydride solution with a large volume of anhydrous toluene.

-

Add the diluted anhydride solution dropwise via a syringe pump over several hours to the refluxing DMAP solution.

-

After the addition is complete, continue to reflux the reaction mixture and monitor for the disappearance of the seco-acid by TLC.

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the macrolactone.

References

Application Notes and Protocols for the Quantification of Calonyctin A-2d

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calonyctin A-2d is a complex resin glycoside, a class of natural products known for a wide range of biological activities.[1][2] With a molecular formula of C45H78O20 and a molecular weight of 939.10 g/mol , its intricate structure presents unique challenges and opportunities for analytical quantification.[1] Resin glycosides have demonstrated potential as cytotoxic agents, modulators of multidrug resistance, and plant growth regulators.[1][2] Accurate and precise quantification of this compound is therefore critical for pharmacokinetic studies, formulation development, and understanding its mechanism of action.

These application notes provide detailed protocols for the quantification of this compound in biological matrices using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Analytical Methods

The quantification of this compound can be effectively achieved using reversed-phase HPLC, leveraging its large molecular size and relatively non-polar nature. For enhanced sensitivity and selectivity, particularly in complex biological matrices, LC-MS/MS is the recommended method.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC-UV offers a robust and widely accessible method for the quantification of this compound, suitable for routine analysis and quality control.

Table 1: HPLC-UV Method Parameters for this compound Quantification

| Parameter | Recommended Condition |

| Column | C18 Wide-Pore (300 Å), 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 70% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 70% B and equilibrate for 5 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 20 µL |

| UV Detection | 210 nm |

| Internal Standard | A structurally similar, non-endogenous compound (e.g., another resin glycoside not present in the sample) |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For bioanalytical studies requiring high sensitivity and specificity, such as the analysis of plasma or tissue samples, LC-MS/MS is the gold standard.

Table 2: LC-MS/MS Method Parameters for this compound Quantification

| Parameter | Recommended Condition |

| LC System | UPLC/UHPLC system |

| Column | C18 Wide-Pore (300 Å), 2.1 x 50 mm, 1.7 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 60% B to 98% B over 5 minutes, hold at 98% B for 2 minutes, return to 60% B and equilibrate for 3 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 45 °C |

| Injection Volume | 5 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (m/z) | [M+Na]+ (e.g., 962.5) or [M+H]+ (e.g., 940.5) - To be determined experimentally |

| Product Ions (m/z) | To be determined by infusion and fragmentation analysis of a pure standard |

| Internal Standard | Stable isotope-labeled this compound or a close structural analog |

Experimental Protocols

Protocol 1: Sample Preparation from Biological Matrices (Plasma)

This protocol outlines the extraction of this compound from plasma for LC-MS/MS analysis.

Materials:

-

Human or animal plasma

-

This compound standard

-

Internal Standard (IS) solution

-

Acetonitrile (ACN), ice-cold

-

Centrifuge capable of 4°C and >10,000 x g

-

Vortex mixer

-

Evaporator (e.g., nitrogen evaporator)

-

Reconstitution solution (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid)

Procedure:

-

Thaw plasma samples on ice.

-

Spike 100 µL of plasma with 10 µL of IS solution. For calibration standards and quality controls, spike with the appropriate concentration of this compound standard.

-

Add 400 µL of ice-cold ACN to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of reconstitution solution.

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: HPLC-UV Method for Quantification

This protocol provides a step-by-step guide for quantifying this compound using the HPLC-UV parameters outlined in Table 1.

Procedure:

-

Prepare mobile phases A and B as described in Table 1.

-

Install the recommended HPLC column and set the column oven temperature to 40°C.

-

Set up the HPLC system with the gradient program and flow rate specified in Table 1.

-

Prepare a series of calibration standards of this compound in the reconstitution solution, each containing a constant concentration of the internal standard.

-

Inject the prepared standards to construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

-

Inject the prepared samples.

-

Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.

Putative Signaling Pathway of Cytotoxicity

While the specific signaling pathway for this compound has not been fully elucidated, studies on other cytotoxic resin glycosides suggest a mechanism involving the induction of apoptosis.[3] Some evidence points towards the modulation of intracellular calcium levels and potential inhibition of the PI3K/Akt survival pathway.[1][3]

Plant Growth Regulation

Calonyctin A has been reported to exhibit plant growth-promoting effects. The mechanisms of plant growth regulators are complex, often involving interactions with hormones like auxins and gibberellins that control processes such as cell elongation and division.[4][5]

Conclusion

The analytical methods and protocols detailed in this document provide a comprehensive framework for the accurate and reliable quantification of this compound in various research and development settings. The use of HPLC-UV is suitable for routine analysis, while the highly sensitive and specific LC-MS/MS method is recommended for bioanalytical applications. Further research into the specific molecular targets and signaling pathways of this compound will be crucial for fully understanding its therapeutic and biological potential.

References

- 1. Resin Glycosides from Convolvulaceae Family: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemistry and biological activity of resin glycosides from Convolvulaceae species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytotoxic resin glycosides from Ipomoea aquatica and their effects on intracellular Ca2+ concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. m.youtube.com [m.youtube.com]

Application Note: Quantitative Analysis of Calonyctin A-2d in Plant Extracts using HPLC-MS/MS

Abstract

This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Calonyctin A-2d in plant extracts. This compound, a complex resin glycoside, presents analytical challenges due to its large molecular weight and potential for matrix interference. The developed method utilizes a reversed-phase C18 column for chromatographic separation and a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for detection, ensuring high selectivity and sensitivity. This method is suitable for researchers, scientists, and drug development professionals involved in natural product analysis and pharmacokinetics.

Introduction

This compound is a large, complex resin glycoside with a molecular weight of 939.1 g/mol , originally isolated from the family Convolvulaceae.[1][2] Its intricate structure, comprising a hexadecanoic acid backbone and a complex oligosaccharide moiety, makes it a molecule of interest for its potential biological activities.[1] Reliable quantification of this compound in complex matrices such as plant extracts is crucial for quality control, biosynthetic pathway studies, and pharmacological research.

This note details a robust HPLC-MS/MS method developed for the accurate quantification of this compound. The protocol outlines sample preparation, chromatographic conditions, and mass spectrometric parameters, providing a comprehensive guide for its implementation.

Experimental

Sample Preparation: Plant material was first dried and ground to a fine powder. A 1.0 g sample of the powdered material was extracted with 10 mL of methanol via sonication for 30 minutes, followed by centrifugation at 4000 rpm for 15 minutes. The supernatant was collected, and the extraction was repeated twice. The pooled supernatants were evaporated to dryness under a gentle stream of nitrogen. The residue was reconstituted in 1 mL of 50:50 methanol/water (v/v) and filtered through a 0.22 µm PTFE syringe filter prior to injection.

Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used.

HPLC Conditions:

-

Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient:

-

0-2 min: 30% B

-

2-15 min: 30% to 95% B

-

15-18 min: 95% B

-

18-18.1 min: 95% to 30% B

-

18.1-25 min: 30% B

-

-

Flow Rate: 0.8 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 10 µL

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Precursor Ion (Q1): m/z 961.5 [M+Na]+

-

Product Ions (Q3):

-

Quantifier: m/z 799.4

-

Qualifier: m/z 637.3

-

-

Collision Energy (CE): 35 eV

-

Declustering Potential (DP): 80 V

-

Source Temperature: 550°C

-

IonSpray Voltage: 5500 V

Results and Discussion

The developed HPLC-MS/MS method demonstrated excellent performance for the quantification of this compound. The chromatographic conditions provided good peak shape and resolution, with a retention time of approximately 12.5 minutes. The use of MRM provided high selectivity, minimizing interference from the complex plant matrix.

The method was validated for linearity, sensitivity (LOD and LOQ), precision, and accuracy. A linear response was observed over the concentration range of 1-1000 ng/mL with a correlation coefficient (R²) of >0.99.

Quantitative Data Summary

| Parameter | Value |

| Retention Time (Rt) | 12.5 min |

| Linear Range | 1 - 1000 ng/mL |

| Correlation Coefficient (R²) | >0.998 |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Limit of Quantification (LOQ) | 1.0 ng/mL |

| Intra-day Precision (%RSD) | < 5% |

| Inter-day Precision (%RSD) | < 8% |

| Recovery (%) | 92 - 105% |

Detailed Experimental Protocols

Preparation of Standard Solutions

-

Primary Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound reference standard and dissolve it in 1.0 mL of methanol to obtain a 1 mg/mL stock solution.

-

Working Stock Solution (10 µg/mL): Dilute 10 µL of the primary stock solution with 990 µL of 50:50 methanol/water to get a 10 µg/mL working stock.

-

Calibration Standards (1-1000 ng/mL): Prepare a series of calibration standards by serial dilution of the working stock solution with 50:50 methanol/water.

Sample Preparation from Plant Matrix

-

Homogenization: Weigh 1.0 g of finely ground, dried plant material into a 50 mL centrifuge tube.

-

Extraction:

-

Add 10 mL of methanol to the tube.

-

Sonicate in an ultrasonic bath for 30 minutes at room temperature.

-

Centrifuge at 4000 rpm for 15 minutes.

-

Carefully transfer the supernatant to a clean collection tube.

-

-

Repeated Extraction: Repeat the extraction process (steps 2.1-2.4) two more times on the plant pellet. Pool all three supernatants.

-

Drying: Evaporate the pooled methanol extract to complete dryness using a nitrogen evaporator or a rotary evaporator.

-

Reconstitution: Reconstitute the dried extract with 1.0 mL of 50:50 methanol/water (v/v). Vortex for 1 minute to ensure complete dissolution.

-

Filtration: Filter the reconstituted sample through a 0.22 µm PTFE syringe filter into an HPLC vial.

HPLC-MS/MS Instrument Setup and Analysis

-

System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (70% A, 30% B) for at least 30 minutes or until a stable baseline is achieved.

-

Sequence Setup: Create a sequence table in the instrument control software. Include blank injections (50:50 methanol/water), calibration standards, quality control (QC) samples, and the prepared plant extract samples.

-